2-Chloro-3-hydrazinylquinoxaline

Antifungal Candida MIC

Procure 2-Chloro-3-hydrazinylquinoxaline (CAS 51347-93-4) as a superior scaffold for dual-action antifungal/anti-inflammatory research. The unique 2-chloro-3-hydrazinyl substitution pattern enables regioselective construction of triazolo[4,3-a]quinoxaline kinase inhibitor scaffolds (65% cyclization yield) that non-halogenated analogs cannot achieve. It displays heightened potency against fluconazole-resistant Candida krusei (MIC 16 μg/mL) and in vivo reduction of TNF-α, IL-6, IL-1β, Cox2, iNOS, and IFN-γ. Gastroprotective efficacy is comparable to esomeprazole. Choose this compound over generic quinoxaline derivatives for integrated antifungal and anti-inflammatory lead optimization programs.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 51347-93-4
Cat. No. B1333903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-hydrazinylquinoxaline
CAS51347-93-4
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)NN
InChIInChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13)
InChIKeyRODNZCIFRICALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-hydrazinylquinoxaline (CAS 51347-93-4) Procurement Guide: Key Intermediate for Antifungal Drug Discovery


2-Chloro-3-hydrazinylquinoxaline (CAS 51347-93-4) is a quinoxaline derivative featuring a chlorine atom at position 2 and a hydrazinyl group at position 3 [1]. This compound serves as a crucial intermediate in the synthesis of various bioactive heterocycles, including triazolo[4,3-a]quinoxalines, and exhibits intrinsic antifungal and anti-inflammatory properties [1][2][3]. Its dual functionality as both a reactive synthetic building block and a biologically active scaffold distinguishes it from simpler quinoxaline analogs.

Why 2-Chloro-3-hydrazinylquinoxaline (CAS 51347-93-4) Cannot Be Replaced by Common Quinoxaline Analogs


Generic substitution with other quinoxaline derivatives is not feasible due to the unique combination of the 2-chloro and 3-hydrazinyl substituents, which confers both specific antifungal spectrum and versatile synthetic reactivity [1][2]. While 2-hydrazinoquinoxaline lacks the chlorine atom crucial for further derivatization, and 3-hydrazinoquinoxaline-2-thiol exhibits a different antifungal profile and lacks the chloro leaving group required for nucleophilic substitution reactions [1][2]. The presence of the chlorine at position 2 enables regioselective functionalization that is essential for constructing complex heterocyclic systems such as triazoloquinoxalines, which cannot be achieved with non-halogenated analogs [2]. The following quantitative evidence demonstrates the specific advantages that justify selecting this precise compound over close structural relatives.

Quantitative Differentiation Evidence for 2-Chloro-3-hydrazinylquinoxaline (CAS 51347-93-4) Procurement


Superior Antifungal Activity Against Candida krusei Compared to Other Candida Species

2-Chloro-3-hydrazinylquinoxaline demonstrates heightened efficacy specifically against Candida krusei isolates, with a 24-hour MIC of 16 μg/mL, which is 4-fold more potent than its activity against Candida albicans (MIC 32-64 μg/mL) [1]. This strain-specific potency is not observed with the related compound 3-hydrazinoquinoxaline-2-thiol, which shows MIC values ranging from 16 to 32 μg/mL against MRSA but lacks published data on this specific antifungal selectivity [2].

Antifungal Candida MIC

Variable Efficacy Against Aspergillus Species with Notable Activity Against A. fumigatus ATCC 32820

2-Chloro-3-hydrazinylquinoxaline exhibits variable efficacy against Aspergillus species, with a 24-hour MIC of 16 μg/mL against Aspergillus fumigatus ATCC 32820, while showing MIC ≥64 μg/mL against other A. fumigatus strains and Aspergillus brasiliensis [1]. In contrast, many quinoxaline-1,4-di-N-oxide derivatives show MIC values between 2-4 μg/mL against A. fumigatus, but these compounds lack the synthetic versatility of the 2-chloro-3-hydrazinyl scaffold [2].

Antifungal Aspergillus MIC

In Vivo Anti-Inflammatory Activity in Murine Oral Candidiasis Model

In a murine model of oral candidiasis induced by C. albicans ATCC 10231, administration of 2-Chloro-3-hydrazinylquinoxaline at concentrations of 0.02 and 0.2 mg/mL resulted in significant reduction of multiple inflammatory markers (TNF-α, IL-6, IL-1β, Cox2, iNOS, IFN-γ) compared to untreated infected mice (p<0.05) [1]. This dual antifungal and anti-inflammatory profile is not consistently reported for other 3-hydrazinylquinoxaline derivatives such as 3-hydrazinoquinoxaline-2-thiol, which shows antifungal activity but lacks quantitative in vivo anti-inflammatory data in the same model [2].

Anti-inflammatory In Vivo Cytokine

Versatile Synthetic Intermediate for Triazoloquinoxaline Construction with 65% Yield in Cyclization Step

2-Chloro-3-hydrazinylquinoxaline serves as a key intermediate in the synthesis of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline via reaction with triethyl orthoacetate, achieving a 65% yield in the cyclization step . In contrast, non-halogenated hydrazinylquinoxalines require additional activation steps for similar cyclocondensations, while 2-hydrazinoquinoxaline lacks the chloro leaving group entirely, precluding certain substitution pathways [1].

Synthetic Intermediate Triazoloquinoxaline Yield

Gastroprotective Efficacy Comparable to Esomeprazole in Indomethacin-Induced Gastric Ulcer Model

In a rat model of indomethacin-induced gastric ulcers, treatment with 2-Chloro-3-hydrazinylquinoxaline resulted in restoration of normal epithelial tissue and minimal presence of inflammatory cells, findings that were comparable to those observed in the esomeprazole-treated control group [1]. This represents a distinct pharmacological application not reported for other 3-hydrazinylquinoxaline derivatives such as 3-hydrazinoquinoxaline-2-thiol, which has been studied primarily for antimicrobial applications [2].

Gastroprotective Anti-ulcer In Vivo

Optimal Procurement Scenarios for 2-Chloro-3-hydrazinylquinoxaline (CAS 51347-93-4)


Development of Triazolo[4,3-a]quinoxaline-Based Kinase Inhibitors

2-Chloro-3-hydrazinylquinoxaline is the preferred starting material for synthesizing 1-substituted-4-chloro-triazolo[4,3-a]quinoxalines via cyclocondensation with orthoesters [1]. The 65% yield in the cyclization step and the retention of the chloro substituent for subsequent functionalization make this compound superior to non-halogenated hydrazinylquinoxalines for constructing kinase inhibitor scaffolds [1].

Research on Fluconazole-Resistant Candida krusei Infections

The compound's heightened efficacy against Candida krusei (MIC 16 μg/mL at 24 hours) compared to other Candida species positions it as a valuable tool compound for investigating mechanisms of action against intrinsically fluconazole-resistant strains [1]. Researchers studying antifungal resistance mechanisms should prioritize this compound over broad-spectrum quinoxaline derivatives that lack this species-specific activity profile [1].

Dual-Action Anti-Inflammatory Antifungal Drug Discovery Programs

The demonstrated in vivo reduction of multiple pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, Cox2, iNOS, IFN-γ) in a murine candidiasis model supports the use of this compound as a lead scaffold for developing dual-action therapeutics targeting both fungal infection and associated inflammation [1]. This dual pharmacological profile distinguishes it from 3-hydrazinoquinoxaline-2-thiol and other analogs that have been primarily characterized for antimicrobial activity alone [2].

Gastroprotective Agent Development for NSAID-Induced Gastric Injury

The compound's gastroprotective efficacy, demonstrated to be comparable to esomeprazole in an indomethacin-induced gastric ulcer model, supports its procurement for research programs targeting gastric mucosal protection [1]. This application represents a distinct therapeutic direction not explored for most other quinoxaline-hydrazine derivatives [2].

Technical Documentation Hub

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